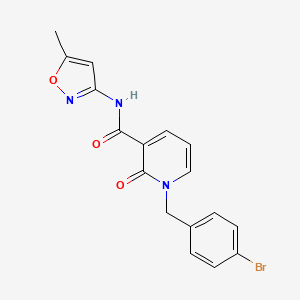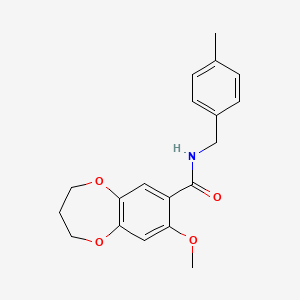
1-(4-bromobenzyl)-N-(5-methylisoxazol-3-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(4-BROMOPHENYL)METHYL]-N-(5-METHYL-1,2-OXAZOL-3-YL)-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBOXAMIDE is a complex organic compound that features a combination of bromophenyl, oxazole, and dihydropyridine moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-BROMOPHENYL)METHYL]-N-(5-METHYL-1,2-OXAZOL-3-YL)-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the bromophenyl derivative, followed by the formation of the oxazole ring. The final step involves the coupling of these intermediates under specific reaction conditions, such as the use of catalysts and controlled temperatures .
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to scale up the production efficiently .
Análisis De Reacciones Químicas
Types of Reactions: 1-[(4-BROMOPHENYL)METHYL]-N-(5-METHYL-1,2-OXAZOL-3-YL)-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxazole or dihydropyridine rings.
Substitution: Halogen substitution reactions can occur at the bromophenyl moiety.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups at the bromophenyl position .
Aplicaciones Científicas De Investigación
1-[(4-BROMOPHENYL)METHYL]-N-(5-METHYL-1,2-OXAZOL-3-YL)-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 1-[(4-BROMOPHENYL)METHYL]-N-(5-METHYL-1,2-OXAZOL-3-YL)-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
- 1-[(4-BROMOPHENYL)METHYL]-N-(5-METHYL-1,2-OXAZOL-3-YL)-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBOXAMIDE
- 1-[(4-CHLOROPHENYL)METHYL]-N-(5-METHYL-1,2-OXAZOL-3-YL)-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBOXAMIDE
- 1-[(4-FLUOROPHENYL)METHYL]-N-(5-METHYL-1,2-OXAZOL-3-YL)-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBOXAMIDE
Uniqueness: The uniqueness of 1-[(4-BROMOPHENYL)METHYL]-N-(5-METHYL-1,2-OXAZOL-3-YL)-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBOXAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and development .
Propiedades
Fórmula molecular |
C17H14BrN3O3 |
|---|---|
Peso molecular |
388.2 g/mol |
Nombre IUPAC |
1-[(4-bromophenyl)methyl]-N-(5-methyl-1,2-oxazol-3-yl)-2-oxopyridine-3-carboxamide |
InChI |
InChI=1S/C17H14BrN3O3/c1-11-9-15(20-24-11)19-16(22)14-3-2-8-21(17(14)23)10-12-4-6-13(18)7-5-12/h2-9H,10H2,1H3,(H,19,20,22) |
Clave InChI |
VNYINZIHNBNFBX-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NO1)NC(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4-bromobenzyl)-N-(6-methylbenzo[d]thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B14971259.png)
![2-(4-chloro-3-methylphenoxy)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide](/img/structure/B14971266.png)
![N-(4-Chlorophenyl)-2-{[4-methyl-6-(morpholine-4-sulfonyl)quinolin-2-YL]sulfanyl}acetamide](/img/structure/B14971268.png)
![N-(benzo[d]thiazol-2-yl)-2-((6,8-dimethyl-5,7-dioxo-2-phenyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B14971280.png)

![4-{2-[4-(2-Fluorobenzoyl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine](/img/structure/B14971285.png)
![1-(4-Methoxyphenyl)-5-oxo-N-{5H,6H,7H-[1,2,4]triazolo[3,4-B][1,3]thiazin-3-YL}pyrrolidine-3-carboxamide](/img/structure/B14971287.png)
![2-Ethoxy-N-{5H,6H,7H-[1,2,4]triazolo[3,4-B][1,3]thiazin-3-YL}benzamide](/img/structure/B14971295.png)

![N-(2-Ethylphenyl)-2-{[4-methyl-6-(morpholine-4-sulfonyl)quinolin-2-YL]sulfanyl}propanamide](/img/structure/B14971316.png)
![2-({3-Tert-butyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-C][1,2,4]triazin-7-YL}sulfanyl)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B14971319.png)
![N-(3-Methoxyphenyl)-2-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide](/img/structure/B14971324.png)

![2-{[6-(4-methoxyphenyl)-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B14971337.png)
